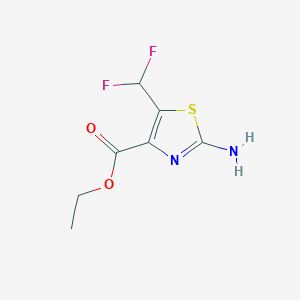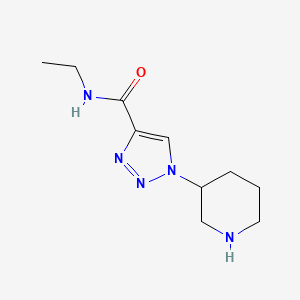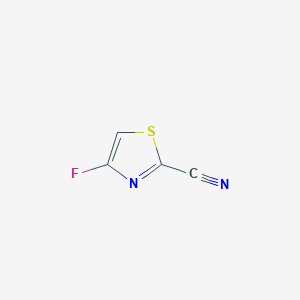
2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol is an organic compound that features a pyrazole ring substituted with an iodophenoxy group and an ethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-iodophenol with 1H-pyrazole-1-ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodophenoxy group can be reduced to form the corresponding phenol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)acetaldehyde or 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)acetic acid.
Reduction: Formation of 2-(4-(4-Hydroxyphenoxy)-1H-pyrazol-1-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its iodophenoxy and pyrazole moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodophenol: Shares the iodophenoxy group but lacks the pyrazole ring.
1H-Pyrazole-1-ethanol: Contains the pyrazole ring and ethanol moiety but lacks the iodophenoxy group.
2-(4-Bromophenoxy)-1H-pyrazol-1-yl)ethanol: Similar structure with a bromine atom instead of iodine.
Uniqueness
2-(4-(4-Iodophenoxy)-1H-pyrazol-1-yl)ethanol is unique due to the presence of both the iodophenoxy group and the pyrazole ring, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C11H11IN2O2 |
|---|---|
Peso molecular |
330.12 g/mol |
Nombre IUPAC |
2-[4-(4-iodophenoxy)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H11IN2O2/c12-9-1-3-10(4-2-9)16-11-7-13-14(8-11)5-6-15/h1-4,7-8,15H,5-6H2 |
Clave InChI |
PRQRBWBQQZTBFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2=CN(N=C2)CCO)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3R,8aS)-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B11788731.png)
![5,6-Dimethyl-2-(1-methyl-1H-imidazol-5-yl)-1H-benzo[d]imidazole](/img/structure/B11788745.png)
![4-(Difluoromethoxy)-2-fluorobenzo[d]oxazole](/img/structure/B11788748.png)

![5-(Cyclopropylmethyl)-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylic acid](/img/structure/B11788751.png)



![tert-butyl 1-(cyclopropylmethyl)-7-(hydroxymethyl)-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B11788792.png)



![N,N-Diethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B11788826.png)

